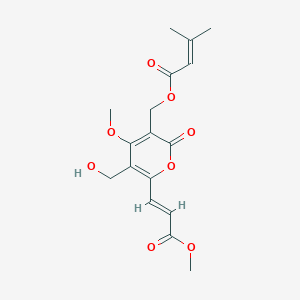
Macrophin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrophin is a natural product found in Macrophoma commelinae and Diplogelasinospora grovesii with data available.
Applications De Recherche Scientifique
Biological Significance of Macrophin
This compound is recognized for its cytotoxic properties against various cancer cell lines. It has been isolated from the endophytic fungus Phoma macrostoma, where it exhibits significant bioactivity. Research indicates that this compound can modulate cellular processes such as proliferation, migration, and apoptosis in cancer cells, making it a valuable compound for therapeutic exploration.
Cancer Therapy
This compound has shown promise in inhibiting the growth of several cancer types, including pancreatic and breast cancers. The following table summarizes key findings related to its anticancer effects:
| Cancer Type | Effect of this compound | Mechanism |
|---|---|---|
| Pancreatic Cancer | Inhibits cell proliferation and induces apoptosis | Disruption of mitochondrial function |
| Breast Cancer | Reduces tumor cell migration | Modulation of cytoskeletal dynamics |
| Colon Cancer | Suppresses tumor growth | Induction of cell cycle arrest |
| Lung Cancer | Inhibits metastasis | Activation of apoptotic pathways |
Case Study Example: A study conducted on pancreatic cancer cells treated with this compound revealed significant morphological changes indicative of apoptosis, confirming its potential as a therapeutic agent against this aggressive cancer type .
Wound Healing
This compound also plays a role in wound healing processes. Research indicates that formulations containing this compound can enhance the healing of diabetic wounds by promoting macrophage activity and cytokine release, which are crucial for tissue repair.
| Wound Type | Effect of this compound | Mechanism |
|---|---|---|
| Diabetic Wounds | Accelerates healing process | Stimulation of fibroblast migration and collagen synthesis |
| Surgical Wounds | Reduces inflammation | Modulation of immune response |
Case Study Example: A study demonstrated that keratin scaffolds infused with this compound significantly improved wound healing in diabetic mice by enhancing cellular infiltration and cytokine levels, leading to better tissue remodeling .
Mechanistic Insights
The mechanisms through which this compound exerts its effects involve complex interactions with cellular pathways:
- Cytotoxicity : this compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.
- Migration Inhibition : It modulates cytoskeletal dynamics by affecting actin polymerization, thereby inhibiting cell motility.
- Wound Healing Promotion : By enhancing macrophage activation, this compound increases the secretion of growth factors and cytokines essential for tissue repair.
Propriétés
Numéro CAS |
115722-21-9 |
|---|---|
Formule moléculaire |
C17H20O8 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+ |
Clé InChI |
YVTIJGPTRUSDKT-AATRIKPKSA-N |
SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
SMILES isomérique |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C |
SMILES canonique |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Synonymes |
(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid; (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate; Grovesiin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















